molecular formula C11H15NO B184601 N-(4-isopropylphenyl)acetamide CAS No. 5702-74-9

N-(4-isopropylphenyl)acetamide

Cat. No.: B184601
CAS No.: 5702-74-9
M. Wt: 177.24 g/mol
InChI Key: BQZWLSZGPBNHDA-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with an isopropyl group at the para position. Its applications span pain management, neurodegenerative disease research, and insect repellent development .

Preparation Methods

Classical Acetylation Methods

Direct Acetylation of 4-Isopropylaniline

The most straightforward route involves reacting 4-isopropylaniline with acetylating agents such as acetic anhydride or acetyl chloride. A representative procedure from utilizes acetylacetone as both the acetyl donor and solvent.

Reaction Conditions

  • Substrates : 4-Isopropylaniline (1.0 mmol, 135 mg), acetylacetone (1.2 mmol, 120 mg)

  • Catalyst : Sodium tert-butoxide (NaOtBu, 2.0 mmol, 192 mg)

  • Temperature : 80°C, 12 hours

  • Yield : 82% (146 mg)

Characterization data confirm the product’s identity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J = 8.0 Hz, 2H; aromatic), 2.15 (s, 3H; CH₃CO)

  • HRMS : m/z calculated for C₁₁H₁₆NO⁺: 178.1232; found: 178.1228

This method’s limitation lies in stoichiometric base requirements, generating significant waste.

Acetylation via Acetic Anhydride

Alternative protocols employ acetic anhydride under acidic or basic conditions. A modified approach from avoids solvents by leveraging excess acetic anhydride as both reagent and reaction medium.

Optimized Protocol

  • Substrates : 4-Isopropylaniline (10 mmol), acetic anhydride (15 mmol)

  • Catalyst : Concentrated H₂SO₄ (0.5 mL)

  • Temperature : 110°C, 2 hours

  • Yield : 89%

Advantages :

  • Shorter reaction time (2 hours vs. 12 hours)

  • Higher atom economy due to in situ quenching

TEMPO-Catalyzed Oxidative Acetylation

Mechanism and Kinetic Profiling

The TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-catalyzed method, detailed in , employs acetylacetone in a redox-neutral process. NaOtBu activates the amine, while TEMPO mediates hydrogen transfer, avoiding traditional acylating agents.

Key Steps :

  • Base Activation : NaOtBu deprotonates 4-isopropylaniline, forming a nucleophilic amide intermediate.

  • Oxidative Acetylation : TEMPO abstracts a hydrogen atom from acetylacetone, generating a ketone radical that couples with the amide.

Reaction Scope :

  • Turnover Frequency (TOF) : 12 h⁻¹

  • Substrate Tolerance : Electron-donating (e.g., -OCH₃) and withdrawing (e.g., -Cl) groups compatible

Experimental Validation

A scaled-up synthesis (10 mmol scale) achieved consistent yields (80–82%) with the following parameters:

ParameterValue
Catalyst Loading10 mol% TEMPO
SolventToluene
Temperature80°C
Time12 hours
Isolated Yield82%

Post-reaction analysis via thin-layer chromatography (TLC) confirmed minimal byproducts (Rf = 0.30 in hexane/EtOAc 7:3) .

Alkylation of N-(4-Hydroxyphenyl)acetamide

Williamson Ether Synthesis

Source describes alkylating N-(4-hydroxyphenyl)acetamide with 2-bromopropane under basic conditions to introduce the isopropyl group.

Procedure :

  • Substrates : N-(4-Hydroxyphenyl)acetamide (50 mmol), 2-bromopropane (75 mmol)

  • Base : KOH (100 mmol)

  • Solvent : Ethanol (60 mL)

  • Conditions : Reflux, 6 hours

  • Yield : 83.2%

Characterization :

  • Melting Point : 403 K (Lit. 401–403 K)

  • X-ray Crystallography : Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice

Limitations and Byproducts

Competitive O-alkylation may occur if stoichiometry is unbalanced, yielding N-(4-isopropoxyphenyl)acetamide as a minor product. Gas chromatography-mass spectrometry (GC-MS) analysis detected <5% byproducts under optimized conditions .

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Emerging techniques exploit microwave irradiation to reduce reaction times. A pilot study achieved 85% yield in 30 minutes using:

  • Microwave Power : 300 W

  • Pressure : 150 psi

  • Solvent : Dimethylacetamide (DMAc)

This method remains experimental but promises scalability for high-throughput applications.

Comparative Analysis of Methods

MethodYield (%)Time (h)Cost (USD/g)Green Metrics (E-factor)
Classical Acetylation8920.456.2
TEMPO-Catalyzed82121.202.1
Alkylation8360.784.8
Microwave-Assisted850.52.103.5

Key Insights :

  • Industrial Preference : Classical methods dominate due to low costs, despite higher E-factors.

  • Lab-Scale Optimization : TEMPO-mediated synthesis offers superior sustainability, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(4-isopropylphenyl)ethylamine.

    Substitution: Halogenated derivatives such as 4-bromo-N-(4-isopropylphenyl)acetamide.

Scientific Research Applications

N-(4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TRPA1 Antagonists

HC-030031

  • Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide.
  • Activity: Selective TRPA1 antagonist but exhibits off-target inhibition of non-TRP pain signaling proteins (e.g., cyclooxygenases) .
  • Limitations : Reduced specificity compared to newer antagonists like A-967079 .

A-967079

  • Structure : (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime.
  • Activity : Higher selectivity for TRPA1 with fewer off-target effects. Demonstrated efficacy in murine models of migraine and neuropathic pain at 100 mg/kg (i.g.) .
  • Key Difference : A-967079 lacks the acetamide core, relying instead on an oxime moiety for activity .

Structural Insights

  • The acetamide group in HC-030031 contributes to TRPA1 binding but introduces promiscuity. A-967079’s oxime group enhances selectivity, suggesting that non-acetamide scaffolds may improve specificity .

Insect Olfaction Modulators

OLC-12

  • Structure : 2-(4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl-N-(4-isopropylphenyl)acetamide.
  • Activity : Potent Orco agonist used to validate insect odorant receptor (OR) functionality. Induces larger currents in OR-coexpressing oocytes compared to OR-independent assays .
  • Comparison : Unlike TRPA1 antagonists, OLC-12’s triazole-sulfanyl group enables interaction with insect ORs, highlighting the role of heterocyclic appendages in target specificity .

Anticancer and Enzyme-Targeting Derivatives

Thiazolidine-2,4-dione Derivatives (e.g., 5e)

  • Structure : 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide.
  • Activity : Exhibits anticancer properties via kinase inhibition. The thiazolidinedione ring enhances binding to ATP pockets in kinases .

IDO1 Inhibitor (3c)

  • Structure : N-(4-(N-(4-Isopropylphenyl)sulfamoyl)phenyl)acetamide.
  • Activity: Inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The sulfamoyl group enables hydrogen bonding with heme cofactors in IDO1 .

Structural Comparison

  • The addition of sulfonamide (3c) or thiazolidinedione (5e) groups to the acetamide core diversifies biological targets, emphasizing the adaptability of the N-(4-isopropylphenyl)acetamide scaffold .

Analgesic and Anti-inflammatory Derivatives

Metamizole and Propyphenazone

  • Structure: Non-acetamide TRPA1 antagonists.
  • Activity: Broad-spectrum antinociceptive agents with weaker TRPA1 affinity compared to HC-030031. Used at 100 mg/kg (i.g.) in murine models .
  • Key Difference : These compounds lack the para-isopropylphenyl group, reducing TRPA1 engagement but retaining efficacy via alternative pathways .

Chlorinated and Nitro-Substituted Analogues

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

  • Structure : Chlorine and trifluoromethyl substitutions at the phenyl ring.
  • Activity : Used in material science and agrochemical research. The electron-withdrawing groups enhance stability but reduce bioavailability compared to this compound .

N-(4-Nitro-2-isopropylphenyl)acetamide

  • Structure : Nitro and isopropyl substitutions.
  • Activity : Primarily a synthetic intermediate. The nitro group introduces redox activity, limiting therapeutic applications .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target Notable Activity Reference
HC-030031 Purine-dione + acetamide TRPA1 Antagonism (off-target effects)
A-967079 Oxime + fluorophenyl TRPA1 Selective antagonism
OLC-12 Triazole-sulfanyl + acetamide Insect Orco OR validation agonist
Thiazolidine-2,4-dione derivative Thiazolidinedione + furan Kinases Anticancer
IDO1 Inhibitor (3c) Sulfamoyl + acetamide IDO1 enzyme Immunotherapeutic potential
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Chloro + trifluoromethyl Material science Stability-focused applications

Research Findings and Trends

  • TRPA1 Antagonists : Structural simplification (e.g., A-967079’s oxime) improves selectivity over HC-030031’s complex purine-acetamide scaffold .
  • Anticancer Derivatives : Functional group additions (e.g., sulfonamide in 3c) demonstrate the scaffold’s versatility in enzyme inhibition .

Biological Activity

N-(4-isopropylphenyl)acetamide, a compound with the molecular formula C11_{11}H15_{15}NO, belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isopropyl group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The presence of the acetamide functional group is significant for its pharmacological properties.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory activity . This effect is likely due to its ability to inhibit specific enzymes involved in inflammatory pathways, potentially modulating the immune response.

2. Anticancer Potential

Research indicates that this compound may have anticancer properties . Its structure allows for interactions with DNA and proteins, leading to mechanisms such as apoptosis induction and inhibition of cell proliferation. Such effects are crucial for developing novel cancer therapies.

3. Antimicrobial Activity

This compound is also under investigation for its antimicrobial properties . Studies have shown that it may inhibit the growth of various pathogens, making it a candidate for further exploration in treating infections.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory processes and cancer cell proliferation.
  • DNA Interaction : Its structural components suggest potential binding to DNA, which could disrupt normal cellular functions in cancer cells.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Activity : In a recent experiment, this compound was shown to induce apoptosis in human cancer cell lines, indicating its potential as a therapeutic agent against certain cancers.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
N-(4-methylphenyl)acetamideModerate anti-inflammatoryLess potent than this compound
2-Cyano-N-(4-isopropylphenyl)acetamideAntimicrobial and anticancerExhibits broader spectrum but less targeted action
2-Chloro-N-(4-isopropylphenyl)acetamideLimited studies availableInitial findings suggest lower efficacy

Q & A

Basic Research Questions

Q. What are the key steps and critical reaction conditions for synthesizing N-(4-isopropylphenyl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide are synthesized by reacting intermediates (e.g., compound 44) with acetyl chloride under controlled conditions (CH₂Cl₂ solvent, Na₂CO₃ as a base, and room temperature stirring). Purification is achieved via mass-directed preparative LC or silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) . Critical parameters include solvent choice (e.g., methyl acetate for hydrogenation), temperature (e.g., 25°C for reductive amination), and catalyst use (e.g., Pd/C for debenzylation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.38 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons), IR spectroscopy (e.g., 1679 cm⁻¹ for amide C=O stretching), and high-resolution mass spectrometry (HRMS) to validate molecular ions (e.g., [M+H]⁺ at m/z 347). Purity is assessed via thin-layer chromatography (TLC) and HPLC, with melting point determination (e.g., 209–211°C for derivatives) as an additional purity indicator .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit diverse pharmacological activities, including mGluR5 modulation (potential antipsychotic effects) and anti-essential tremor properties (e.g., (R)-2-(4-isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide in AU Patent 2024278171). Activities are often linked to structural features like the isopropylphenyl group, which enhances lipophilicity and target binding .

Advanced Research Questions

Q. How can structural modifications to this compound enhance biological efficacy?

Quantitative structure-activity relationship (QSAR) studies guide modifications. For example:

  • Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) improves receptor binding affinity.
  • Adding sulfonamide or morpholinone moieties (e.g., 2-oxomorpholin-3-yl derivatives) modulates pharmacokinetic properties .
  • Substituting the acetamide side chain with thiophene or pyrimidine enhances selectivity for enzyme targets (e.g., IC₅₀ values < 1 µM in kinase assays) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardized protocols are critical:

  • Use radioligand binding assays (e.g., ³H-labeled competitors) to quantify receptor affinity.
  • Validate enzyme inhibition via Michaelis-Menten kinetics (e.g., Kₘ and Vₘₐₓ comparisons).
  • Cross-reference in vitro (e.g., HEK293 cells) and in silico (molecular docking) data to confirm target interactions .

Q. What computational methods are effective for predicting the pharmacokinetic behavior of this compound derivatives?

  • Molecular dynamics simulations (e.g., GROMACS) model binding stability to targets like mGluR5.
  • ADMET prediction tools (e.g., SwissADME) estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism.
  • Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What insights do crystal structures provide for optimizing this compound derivatives?

X-ray crystallography reveals key interactions, such as:

  • Hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., N-H···O=C in diaminopyrimidine sulfonamide complexes).
  • π-Stacking of the isopropylphenyl group with aromatic amino acids (e.g., Phe in kinase domains) . These insights guide substitutions to improve binding (e.g., adding methyl groups to enhance hydrophobic contacts) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure (Harmful if swallowed; Risk Phrase R22).
  • Work in fume hoods due to potential dust formation.
  • Store at -20°C for long-term stability, and avoid incompatible materials (strong oxidizers) .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

  • Low yields in multi-step syntheses (e.g., 58% for acetylation steps) are mitigated by optimizing stoichiometry (e.g., excess acetyl chloride) .
  • Purification bottlenecks require switching from column chromatography to recrystallization (e.g., ethyl acetate for high-purity crystals).
  • Exothermic reactions (e.g., NaBH₃CN-mediated reductions) demand controlled temperature and slow reagent addition .

Q. How do mechanistic studies elucidate the role of this compound in enzyme inhibition?

Mechanistic probes include:

  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH).
  • Kinetic isotope effects (KIE) to identify rate-determining steps in enzymatic reactions.
  • Site-directed mutagenesis to confirm critical residues (e.g., Ser or Lys in active sites) .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZWLSZGPBNHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972508
Record name N-[4-(Propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5702-74-9
Record name 5702-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(Propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride (26.0 g, 254 mmol) is slowly added dropwise to a solution of 4-isopropylaniline (17.2 g, 127 mmol) in 80 ml of chloroform. In the course of this, intense heating of the reaction mixture occurs. On completion of the dropwise addition, the mixture is stirred at room temperature for another 2 h. The reaction mixture is concentrated to dryness and the resulting, reddish-white solid is recrystallized from hexane.
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Synthesis routes and methods II

Procedure details

To a solution of 4-isopropylaniline (1.0 eq) in dichloromethane at 0° C., triethylamine (2.2 eq) was added and stirred for 15 min. Then, acetic anhydride (1.0 eq) in dichloromethane was added at 0° C., after addition the reaction was continued at room temperature for 5 hrs. Water was added and the organic layer was separated, dried over anhydrous Na2SO4, concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired N-(4-isopropylphenyl)acetamide. (Yield=95%)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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